molecular formula C18H19FN6O3 B2606452 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893932-36-0

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2606452
CAS RN: 893932-36-0
M. Wt: 386.387
InChI Key: ZSPRJROLCISXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H19FN6O3 and its molecular weight is 386.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

One study detailed the synthesis of new morpholinylchalcones and their derivatives, including triazolopyrimidin-ones, showing promising in vitro antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. These compounds were evaluated for their biological activity, with some showing significant anticancer properties. The study also performed molecular docking to support the biological activity results (Muhammad et al., 2017).

Antibacterial and Antimicrobial Agents

Another line of research has focused on the development of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents, indicating the versatility of similar compounds in creating potent therapeutic agents (Farag et al., 2012). Additional studies synthesized new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one with antimicrobial activities, further showcasing the potential of these compounds in treating microbial infections (Farghaly & Hassaneen, 2013).

Fluorophores and Photophysical Applications

The compound class also finds application in the field of organic fluorophores. A study on the synthesis of 2-aryl-2,4-dihydro-5H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones described their potential applications in fluorescence imaging and materials science, due to their good photophysical characteristics (Eltyshev et al., 2018).

Antihypertensive Agents

Further, compounds bearing resemblance in structural motifs have been investigated for their antihypertensive activities. A study described the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties, showing promising activity, highlighting the compound's versatility in drug design (Bayomi et al., 1999).

Supramolecular Chemistry

In the realm of supramolecular chemistry, novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, showing the potential of these compounds in creating 2D and 3D networks through hydrogen bonding, indicative of their utility in material science and engineering (Fonari et al., 2004).

properties

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c1-11-7-23(8-12(2)28-11)15(26)9-24-10-20-17-16(18(24)27)21-22-25(17)14-5-3-4-13(19)6-14/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPRJROLCISXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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